molecular formula C15H15NO2 B14663264 2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl CAS No. 39117-69-6

2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl

Cat. No.: B14663264
CAS No.: 39117-69-6
M. Wt: 241.28 g/mol
InChI Key: XUBSOWRVMNJULW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups and one nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the nitration of 2,4,6-trimethyl-1,1’-biphenyl. This can be achieved by treating the biphenyl derivative with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: A mixture of concentrated sulfuric acid and nitric acid.

    Sulfonation: Sulfur trioxide or oleum.

Major Products

    Reduction: 2,4,6-Trimethyl-3’-amino-1,1’-biphenyl.

    Halogenation: 2,4,6-Trimethyl-3’-nitro-4’-halobiphenyl.

    Nitration: 2,4,6-Trimethyl-3’,5’-dinitro-1,1’-biphenyl.

    Sulfonation: 2,4,6-Trimethyl-3’-nitro-4’-sulfonic acid biphenyl.

Scientific Research Applications

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group

Properties

CAS No.

39117-69-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,3,5-trimethyl-2-(3-nitrophenyl)benzene

InChI

InChI=1S/C15H15NO2/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(9-13)16(17)18/h4-9H,1-3H3

InChI Key

XUBSOWRVMNJULW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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